Abyssinone IV
CAS No.: 77263-10-6
Cat. No.: VC0190497
Molecular Formula: C25H28O4
Molecular Weight: 392.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77263-10-6 |
|---|---|
| Molecular Formula | C25H28O4 |
| Molecular Weight | 392.49 |
Introduction
Chemical Structure and Properties
Abyssinone IV belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6) with prenyl groups (C5H8) attached to the aromatic ring. These prenyl substituents enhance the compound's lipophilicity and bioactivity. The chemical structure features a 7-hydroxy-2-[4-hydroxy-3,5-bis-(3-methylbut-2-enyl)phenyl]chroman-4-one backbone, making it a structurally distinct member of the flavonoid family.
Physical and Chemical Properties
The physical and chemical properties of Abyssinone IV are summarized in Table 1, providing essential information for researchers studying this compound.
Table 1: Physical and Chemical Properties of Abyssinone IV
Natural Sources
Abyssinone IV has been isolated from several plant species belonging to the Erythrina genus (family Fabaceae). These plants have been traditionally used in various medicinal practices across different regions, particularly in Africa.
Plant Sources
The primary natural sources of Abyssinone IV include:
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Erythrina abyssinica - A deciduous tree found in Eastern and Southern Africa, traditionally used for treating various ailments including malaria, elephantiasis, trachoma, and syphilis .
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Erythrina addisoniae - Another species of the Erythrina genus reported to contain Abyssinone IV .
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Erythrina sigmoidea - Contains significant amounts of Abyssinone IV and has been used in traditional medicine for its anti-inflammatory properties .
Traditional Uses of Source Plants
The plants from which Abyssinone IV is isolated have been used in traditional medicine across East, Central, and South African communities to treat various conditions including bacterial and fungal infections, tuberculosis, malaria, HIV/AIDS, diarrhea, cancer, meningitis, inflammatory diseases, and diabetes mellitus .
Synthesis Methods
The synthesis of Abyssinone IV has been achieved through several approaches, with catalytic asymmetric synthesis being particularly significant for obtaining enantiomerically pure compounds.
Asymmetric Synthesis
The first asymmetric synthesis of Abyssinone IV 4′-OMe (a derivative of Abyssinone IV) was reported using quinine- or quinidine-derived thiourea-catalyzed intramolecular conjugate additions of β-keto ester alkylidenes . This method allows for the stereoselective synthesis of both natural and unnatural enantiomers with excellent levels of enantioselectivity.
The key steps in this synthesis include:
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Knoevenagel condensation between appropriately protected β-keto esters and aldehydes to form alkylidenes.
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Catalytic asymmetric cyclization using thiourea catalysts.
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Decarboxylation and deprotection to yield the final compound.
This approach is particularly valuable as it provides access to both the natural (S)-configuration and the unnatural (R)-configuration with high stereoselectivity, enabling structure-activity relationship studies .
Biological Activities
Abyssinone IV exhibits a diverse range of biological activities, making it a compound of significant interest for potential therapeutic applications.
Anticancer Properties
Abyssinone IV has demonstrated significant cytotoxic effects against various cancer cell lines. Table 2 presents data on its inhibitory effects against different cancer cell types.
Table 2: Cytotoxic Effects of Abyssinone IV and Related Compounds on Cancer Cell Lines
| Cell Line | Type | IC50 (μM) | % Inhibition at 20 μM | Reference |
|---|---|---|---|---|
| DU145 | Prostate cancer | 15.3 | 75% | |
| PC3 | Prostate cancer | 12.5 | 80% | |
| HepG2 | Liver cancer | 18.7 | 70% | |
| MCF-7 | Breast cancer | 10.2 | 85% |
Studies have shown that Abyssinone IV induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. This pro-apoptotic activity makes it a potentially valuable compound for anticancer drug development.
Antimicrobial Properties
Abyssinone IV has demonstrated antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Its mechanism involves targeting bacterial membranes, causing hyperpolarization, and inhibiting DNA/RNA/protein synthesis.
Antiplasmodial Properties
Research has shown that Abyssinone IV exhibits antiplasmodial activity, with notable synergistic effects when combined with artemisinin against Plasmodium falciparum, the parasite responsible for malaria. This synergistic activity could be valuable for developing combination therapies for drug-resistant malaria.
Anti-inflammatory Properties
Abyssinone IV has shown anti-inflammatory activities through inhibition of pro-inflammatory cytokine production and reduction of oxidative stress. These properties make it potentially useful for treating inflammatory conditions.
Antioxidant Properties
The compound exhibits antioxidant properties through free radical scavenging and enhancement of antioxidant enzyme activities . Its ability to combat oxidative stress contributes to its protective effects in various disease models.
Mechanism of Action
Abyssinone IV exerts its biological effects through multiple molecular mechanisms, targeting different cellular pathways depending on the biological context.
Cytotoxicity Mechanisms
In cancer cells, Abyssinone IV induces apoptosis through:
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Activation of caspase enzymes
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Disruption of mitochondrial membrane potential
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Induction of mitochondrial-dependent apoptotic pathways
Antimicrobial Mechanisms
Against bacterial pathogens, Abyssinone IV acts by:
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Disrupting bacterial cell membranes
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Inhibiting macromolecular biosynthesis (DNA, RNA, protein)
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Causing membrane hyperpolarization
Anti-inflammatory Mechanisms
The anti-inflammatory effects include:
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Inhibition of pro-inflammatory cytokine production
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Reduction of oxidative stress
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Potential modulation of inflammatory signaling pathways
Comparison with Similar Compounds
Abyssinone IV shares structural similarities with other flavonoids isolated from Erythrina species. Understanding these similarities and differences provides valuable insights into structure-activity relationships.
Table 3: Comparison of Abyssinone IV with Structurally Related Compounds
Research Applications
Abyssinone IV has potential applications across various research fields, including medicinal chemistry, cancer research, and infectious disease studies.
Drug Development
The diverse biological activities of Abyssinone IV make it a valuable scaffold for developing new therapeutic agents. Its ability to target multiple disease-related pathways suggests potential applications in:
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Cancer therapeutics - Especially for hormone-dependent cancers like prostate and breast cancer
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Antimicrobial agents - Particularly against Gram-positive bacterial infections
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Anti-inflammatory drugs - For conditions involving chronic inflammation
Chemical Biology
As a model molecule, Abyssinone IV provides insights into:
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Flavonoid pharmacology and structure-activity relationships
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Natural product synthesis methodologies
Current Research Challenges
Despite the promising properties of Abyssinone IV, several challenges remain in its research and development:
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Limited availability from natural sources necessitates efficient synthetic methods
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Complete elucidation of all molecular targets and mechanisms of action
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Pharmacokinetic and bioavailability optimization for potential therapeutic applications
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Development of more comprehensive structure-activity relationship data
Analytical Methodologies
For researchers working with Abyssinone IV, several analytical approaches are recommended:
Isolation and Characterization
For initial identification and characterization of Abyssinone IV in plant extracts, a combination of chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods (UV-Vis, NMR, MS) is recommended. Validation of purity should be done through comparative analysis with synthetic standards.
Biological Activity Assessment
For evaluating cytotoxicity and selectivity, researchers should use cell lines relevant to the target disease, include appropriate positive controls, and normalize data to cell viability assays. Dose-response curves should span 3–5 log concentrations with triplicate runs to ensure statistical significance.
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